Cas no 1934785-68-8 (1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde)

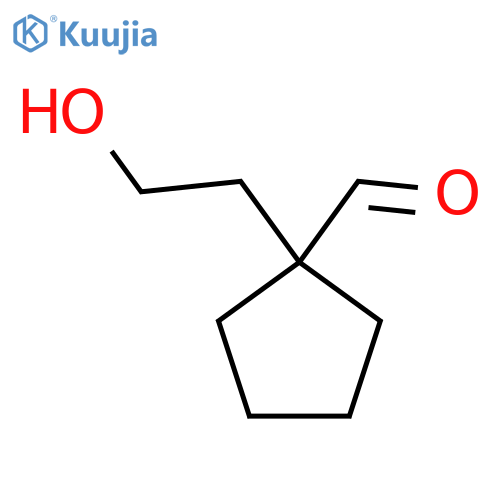

1934785-68-8 structure

商品名:1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde

1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde

- 1934785-68-8

- EN300-1619745

- Cyclopentanecarboxaldehyde, 1-(2-hydroxyethyl)-

-

- インチ: 1S/C8H14O2/c9-6-5-8(7-10)3-1-2-4-8/h7,9H,1-6H2

- InChIKey: WPIHDHOQZSCTSU-UHFFFAOYSA-N

- ほほえんだ: O=CC1(CCO)CCCC1

計算された属性

- せいみつぶんしりょう: 142.099379685g/mol

- どういたいしつりょう: 142.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- 密度みつど: 1.104±0.06 g/cm3(Predicted)

- ふってん: 231.5±13.0 °C(Predicted)

- 酸性度係数(pKa): 15.14±0.10(Predicted)

1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1619745-1.0g |

1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde |

1934785-68-8 | 1g |

$1357.0 | 2023-06-04 | ||

| Enamine | EN300-1619745-0.5g |

1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde |

1934785-68-8 | 0.5g |

$1302.0 | 2023-06-04 | ||

| Enamine | EN300-1619745-0.1g |

1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde |

1934785-68-8 | 0.1g |

$1195.0 | 2023-06-04 | ||

| Enamine | EN300-1619745-500mg |

1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde |

1934785-68-8 | 500mg |

$946.0 | 2023-09-22 | ||

| Enamine | EN300-1619745-10000mg |

1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde |

1934785-68-8 | 10000mg |

$4236.0 | 2023-09-22 | ||

| Enamine | EN300-1619745-5000mg |

1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde |

1934785-68-8 | 5000mg |

$2858.0 | 2023-09-22 | ||

| Enamine | EN300-1619745-0.05g |

1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde |

1934785-68-8 | 0.05g |

$1140.0 | 2023-06-04 | ||

| Enamine | EN300-1619745-2.5g |

1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde |

1934785-68-8 | 2.5g |

$2660.0 | 2023-06-04 | ||

| Enamine | EN300-1619745-0.25g |

1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde |

1934785-68-8 | 0.25g |

$1249.0 | 2023-06-04 | ||

| Enamine | EN300-1619745-2500mg |

1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde |

1934785-68-8 | 2500mg |

$1931.0 | 2023-09-22 |

1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde 関連文献

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

1934785-68-8 (1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde) 関連製品

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬